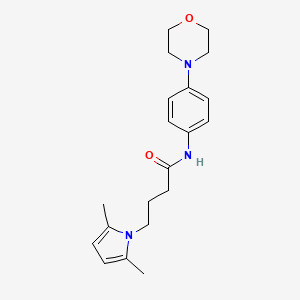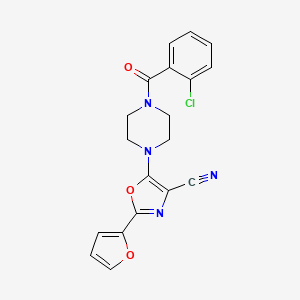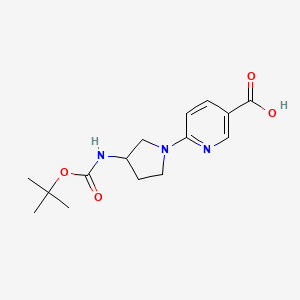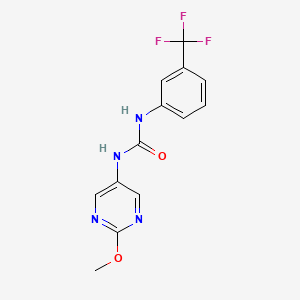![molecular formula C12H11ClN2O3 B2569737 methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate CAS No. 1003988-77-9](/img/structure/B2569737.png)
methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate, also known as SARM MK-2866 or Ostarine, is a selective androgen receptor modulator (SARM). It is a synthetic compound that is designed to mimic the effects of testosterone in the body, but with fewer side effects.
Mecanismo De Acción
Methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate MK-2866 works by selectively binding to androgen receptors in the body, particularly in muscle and bone tissue. This binding activates the androgen receptor, which then stimulates protein synthesis and muscle growth. methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate MK-2866 also has a high affinity for bone tissue, which leads to an increase in bone density and strength.
Biochemical and Physiological Effects:
methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate MK-2866 has been shown to have a number of positive effects on the body, including increased muscle mass, improved bone density and strength, and increased physical performance. It has also been shown to have a positive effect on lipid metabolism, reducing LDL cholesterol levels and increasing HDL cholesterol levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate MK-2866 in lab experiments is its selectivity for androgen receptors, which reduces the risk of side effects compared to traditional anabolic steroids. However, methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate MK-2866 is still a relatively new compound, and more research is needed to fully understand its long-term effects and potential risks.
Direcciones Futuras
There are several potential future directions for methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate MK-2866 research. One area of interest is its potential use in the treatment of various diseases, particularly those that involve muscle wasting or bone loss. Another area of interest is its potential use in the development of new performance-enhancing drugs for athletes and bodybuilders. Finally, more research is needed to fully understand the long-term effects and safety of methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate MK-2866, particularly in humans.
Métodos De Síntesis
The synthesis of methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate MK-2866 involves the reaction of 3-chlorobenzyl chloride with 1H-pyrazole-3-carboxylic acid in the presence of a base, followed by the reaction of the resulting intermediate with methyl chloroformate. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
Methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate MK-2866 has been extensively studied for its potential as a treatment for muscle wasting and osteoporosis. It has also been investigated for its ability to improve physical performance and increase muscle mass in athletes and bodybuilders. In addition, methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate MK-2866 has been studied for its potential use in the treatment of various diseases such as cancer cachexia, Alzheimer's disease, and hypogonadism.
Propiedades
IUPAC Name |
methyl 1-[(3-chlorophenoxy)methyl]pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-17-12(16)11-5-6-15(14-11)8-18-10-4-2-3-9(13)7-10/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAMWLZBIFRLNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)COC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Dimethyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydrochromen-4-ol](/img/structure/B2569655.png)

![2-(2-Bromophenyl)-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2569657.png)



![3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]propanamide](/img/structure/B2569661.png)
![4-{5-Cyclopentanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B2569663.png)
![4-[2-[(2-fluorobenzyl)thio]-4-oxoquinazolin-3(4H)-yl]-N-(2-furylmethyl)butanamide](/img/structure/B2569664.png)
![N-(2-ethylphenyl)-N'-{5-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl}urea](/img/structure/B2569666.png)


![2-[4-(Carboxymethyl)piperazin-1-yl]acetic acid;dihydrochloride](/img/no-structure.png)
![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2569676.png)